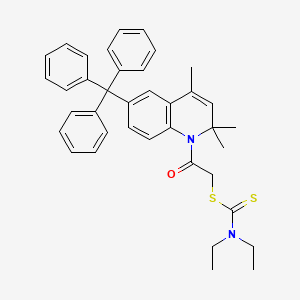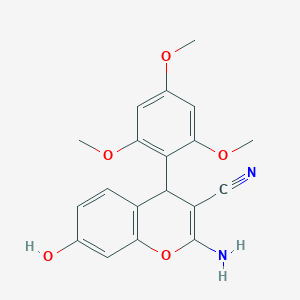
2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethyl diethylcarbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}ACETYL)-2,2,4-TRIMETHYL-6-TRITYL-1,2-DIHYDROQUINOLINE is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}ACETYL)-2,2,4-TRIMETHYL-6-TRITYL-1,2-DIHYDROQUINOLINE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the diethylaminocarbothioyl group: This step involves the reaction of diethylamine with carbon disulfide to form diethylaminocarbothioyl chloride.
Attachment of the sulfanyl group: The diethylaminocarbothioyl chloride is then reacted with a suitable thiol to form the diethylaminocarbothioylsulfanyl intermediate.
Acetylation: The intermediate is acetylated using acetic anhydride to form the acetylated product.
Formation of the quinoline ring: The final step involves the cyclization of the acetylated product with a suitable precursor to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques.
化学反応の分析
Types of Reactions
1-(2-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}ACETYL)-2,2,4-TRIMETHYL-6-TRITYL-1,2-DIHYDROQUINOLINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or thiols.
科学的研究の応用
1-(2-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}ACETYL)-2,2,4-TRIMETHYL-6-TRITYL-1,2-DIHYDROQUINOLINE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}ACETYL)-2,2,4-TRIMETHYL-6-TRITYL-1,2-DIHYDROQUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
SODIUM 2-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}ETHANESULFONATE: This compound shares the diethylaminocarbothioylsulfanyl group but has a different overall structure.
Indole Derivatives: These compounds share the quinoline ring structure and have similar biological activities.
Uniqueness
1-(2-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}ACETYL)-2,2,4-TRIMETHYL-6-TRITYL-1,2-DIHYDROQUINOLINE is unique due to its combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound for research and development.
特性
分子式 |
C38H40N2OS2 |
|---|---|
分子量 |
604.9 g/mol |
IUPAC名 |
[2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C38H40N2OS2/c1-6-39(7-2)36(42)43-27-35(41)40-34-24-23-32(25-33(34)28(3)26-37(40,4)5)38(29-17-11-8-12-18-29,30-19-13-9-14-20-30)31-21-15-10-16-22-31/h8-26H,6-7,27H2,1-5H3 |
InChIキー |
SOQHYECTMWGJDO-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=S)SCC(=O)N1C2=C(C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=CC1(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(4-bromophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione](/img/structure/B11039993.png)
![6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11039997.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxamide](/img/structure/B11040001.png)
![2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11040005.png)
![1,3-dimethyl-6-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11040006.png)
![2-[4-(3-Methylbutoxy)phenyl]-4-(morpholin-4-yl)-3-phenylbutan-2-ol](/img/structure/B11040015.png)
![3-tert-butyl-7-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11040021.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-propylpentanamide](/img/structure/B11040027.png)

![Ethyl 5-{3-[(3-ethoxy-4-methoxybenzyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11040041.png)
![Ethyl 2-amino-7-(4-fluorophenyl)-1'-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11040043.png)
![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11040049.png)
![6-[4-bromo-5-(2-methylpropyl)-1H-pyrazol-3-yl]-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11040061.png)
![7-ethyl-2-[(4-fluorophenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11040067.png)
